REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[NH:4][N:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:25]1[CH:30]=[CH:29][CH2:28][CH2:27][CH2:26]1>O1CCCC1>[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[N:4]([CH:26]2[CH2:27][CH2:28][CH2:29][CH2:30][O:25]2)[N:3]=1 |f:1.2|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
13.67 g
|
Type
|
reactant
|
Smiles
|
BrC1=NNC2=CC=C(C=C12)C#N
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
247 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed under a nitrogen atmosphere for 14 h
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous sodium bicarbonate (sat. aq. NaHCO3)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
The combined organics were washed with 2×
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
aq. NaCl, and dried over Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C2=CC=C(C=C12)C#N)C1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.34 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |